2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
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Overview
Description
2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE: is an organosilane compound with the molecular formula C13H23NO3SSi . It is a liquid substance used primarily in research and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE typically involves the reaction of 3-chloropropyltrimethoxysilane with 2-(2-pyridylethyl)thiol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane-based coatings and adhesives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized silanes.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases to promote the condensation reaction.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Hydrolysis: Silanol groups and methanol.
Condensation: Siloxane bonds.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Chemistry: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also used in the synthesis of functionalized silanes for various applications .
Biology: In biological research, the compound is used to modify surfaces of glass and other materials to create bioactive surfaces for cell culture and other applications .
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to functionalize nanoparticles for targeted drug delivery .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used in the modification of surfaces to improve their hydrophobicity or hydrophilicity .
Mechanism of Action
The primary mechanism of action of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the formation of strong covalent bonds with both organic and inorganic materials. The silane groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion properties of the compound. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
- 3-(Triethoxysilylpropyl)amine
- 3-(Trimethoxysilylpropyl)chloride
- 3-(Methacryloxypropyl)trimethoxysilane
Comparison: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is unique due to the presence of the pyridyl group, which provides additional functionality compared to other silanes. This allows for coordination with metal ions and enhances its utility in applications requiring specific interactions with metal surfaces .
Properties
IUPAC Name |
trimethoxy-[2-(2-pyridin-2-ylethylsulfanyl)propyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-8-13-7-5-6-9-14-13/h5-7,9,12H,8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUUIHSLFPRUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725280 |
Source
|
Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29098-72-4 |
Source
|
Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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